Janolusimide

Description

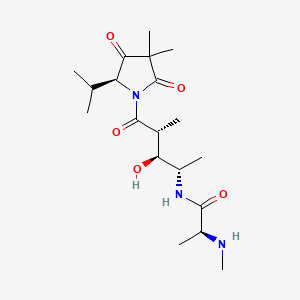

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2S,3S,4R)-5-[(5S)-3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O5/c1-9(2)13-15(24)19(6,7)18(27)22(13)17(26)10(3)14(23)11(4)21-16(25)12(5)20-8/h9-14,20,23H,1-8H3,(H,21,25)/t10-,11+,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXYHQKAYMMOTR-QMVSFRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)C(C(=O)N1C(=O)C(C)C(C(C)NC(=O)C(C)NC)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@H](C)NC(=O)[C@H](C)NC)O)C(=O)N1[C@H](C(=O)C(C1=O)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145947 | |

| Record name | Janolusimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103612-45-9 | |

| Record name | Janolusimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Janolusimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Janolusimide: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janolusimide, a potent neurotoxic tripeptide, was first discovered and isolated from the Mediterranean nudibranch Janolus cristatus. This document provides a comprehensive technical overview of its initial discovery, the detailed experimental protocols for its isolation, and an exploration of its biological activity, with a focus on its interaction with neuronal signaling pathways. Quantitative data is summarized in structured tables, and key experimental workflows and signaling cascades are visualized using diagrams to facilitate a deeper understanding of this marine natural product.

Initial Discovery and Isolation

This compound was first reported by Sodano and Spinella in 1986, isolated from the marine mollusk Janolus cristatus.[1][2] The discovery was significant due to the compound's potent toxicity and unique chemical structure. Subsequent research led to the isolation of a related compound, this compound B, an N-methyl analog, from the bryozoan Bugula flabellata, a known food source for J. cristatus, suggesting a dietary origin for this compound.[3][4][5]

Experimental Protocol: Isolation of this compound from Janolus cristatus

The following protocol is based on the initial isolation procedure described in the literature.

1.1.1. Collection and Extraction:

-

Specimens of Janolus cristatus were collected from the Mediterranean Sea.

-

The collected organisms were immediately frozen and then lyophilized.

-

The dried material was extracted with methanol (MeOH) at room temperature.

-

The methanolic extract was then partitioned between diethyl ether (Et2O) and water.

-

The lipophilic Et2O extract, containing this compound, was retained for further purification.

1.1.2. Chromatographic Purification:

-

The crude Et2O extract was subjected to a multi-step chromatographic purification process.

-

Step 1: Sephadex LH-20 Chromatography: The extract was first fractionated on a Sephadex LH-20 column using a suitable organic solvent to separate compounds based on size.

-

Step 2: High-Performance Liquid Chromatography (HPLC): The fractions containing the toxic activity were further purified by reversed-phase HPLC. A C18 column was typically used with a gradient elution system of water and an organic solvent such as acetonitrile (MeCN) or methanol.

-

The purification was guided by a bioassay to track the toxic activity in the fractions.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provided the molecular weight and fragmentation pattern, aiding in the determination of the molecular formula.

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Bioactivity of this compound

| Parameter | Value | Source |

| LD₅₀ (mice, intraperitoneal) | 5 mg/kg | [5] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| Data not available in the provided search results | Data not available in the provided search results |

Note: Specific chemical shift values from the original 1986 publication were not available in the search results. Researchers should refer to the original publication for detailed spectroscopic data.

Biological Activity and Signaling Pathways

This compound exhibits potent neurotoxicity, acting as a cholinergic agent by affecting acetylcholine receptors.[5] This interaction is the primary mechanism behind its observed biological effects.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound is believed to act as an agonist or modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. The binding of an agonist like acetylcholine, or in this case, potentially this compound, leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺.

Downstream Signaling Pathways

The influx of calcium ions (Ca²⁺) through nAChRs triggers a cascade of intracellular signaling events. While the specific pathways activated by this compound have not been explicitly detailed in the available literature, based on the known signaling of nAChR agonists, the following pathways are likely to be involved:

-

Calcium Signaling: The initial and most direct consequence of nAChR activation is an increase in intracellular calcium concentration. This Ca²⁺ signal can then activate a variety of downstream effectors, including calmodulin and various protein kinases.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Activation of nAChRs has been shown to stimulate this pathway, potentially through Ca²⁺-dependent mechanisms.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including gene expression and apoptosis. This pathway can also be activated downstream of nAChR stimulation.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent neurotoxic effects and its role in the chemical ecology of marine organisms. This guide provides a foundational understanding of its discovery and isolation, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific subtypes of nicotinic acetylcholine receptors that this compound interacts with and the precise downstream signaling events it triggers will be crucial for a complete understanding of its mechanism of action and for exploring its potential as a pharmacological tool or a lead compound for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation and stereospecific synthesis of this compound B from a New Zealand collection of the bryozoan Bugula flabellata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Janolusimide: A Neurotoxic Tripeptide from the Marine Realm

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Janolusimide is a structurally intriguing modified tripeptide of marine origin, initially discovered in the Mediterranean nudibranch Janolus cristatus. Exhibiting potent neurotoxicity, this natural product has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known information regarding this compound, focusing on its natural source, marine origin, and reported biological activities. While quantitative data on its cytotoxic effects and the full elucidation of its mechanism of action remain areas for further investigation, this document consolidates the existing knowledge to serve as a foundational resource for the scientific community.

Natural Source and Marine Origin

This compound is a secondary metabolite produced by marine organisms. Its discovery and the subsequent identification of its analogue, this compound B, highlight a fascinating example of chemical ecology within the marine environment.

-

Primary Source Organism: The original isolation of this compound was from the Mediterranean sea slug, Janolus cristatus.[1][2] Nudibranchs are known to often sequester chemical defenses from their dietary sources.

-

Dietary Origin and Analogues: The N-methyl analogue, this compound B, was later isolated from the bryozoan Bugula flabellata.[1][2][3] This discovery strongly suggests that Janolus cristatus likely obtains this compound through the consumption of bryozoans, which are a common food source for this nudibranch.[2] This predator-prey relationship underscores the dietary origin of this compound in the nudibranch.

Biological Activity and Mechanism of Action

This compound is characterized as a potent neurotoxin. Its biological activity has been primarily assessed through in vivo studies, with further investigation needed to fully characterize its effects at the molecular and cellular levels.

In Vivo Toxicity

This compound has demonstrated significant toxicity in murine models.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 5 mg/kg | Mouse | Intraperitoneal (i.p.) | [2] |

Neurotoxicity and Interaction with Acetylcholine Receptors

The primary mechanism of this compound's toxicity is believed to be its interaction with the cholinergic nervous system.

-

Cholinergic Agent: Studies have indicated that this compound acts as a cholinergic agent, affecting acetylcholine receptors.[2]

-

Antagonism by Atropine: At lower, non-lethal doses, the effects of this compound in mice can be antagonized by atropine, a known competitive antagonist of muscarinic acetylcholine receptors.[1] This finding suggests that this compound's neurotoxic effects may be mediated, at least in part, through the overstimulation of these receptors.

Potential Pro-Apoptotic Effects (Hypothesized)

While direct experimental evidence linking this compound to the induction of apoptosis is currently lacking in the scientific literature, its cytotoxic nature suggests that it may trigger programmed cell death in target cells. Neurotoxic agents can induce apoptosis in neurons through various mechanisms, often involving the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Given its action on acetylcholine receptors, it is plausible that this compound-induced neurotoxicity could lead to a signaling cascade culminating in apoptosis. Further research is required to investigate this hypothesis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and biological characterization of this compound are not extensively published. However, based on the available literature for this compound B and general practices in marine natural product chemistry, the following methodologies can be outlined.

General Isolation Protocol for this compound and its Analogues

The isolation of this compound and this compound B from their respective marine sources follows a standard workflow for the purification of natural products.

Figure 1. A generalized workflow for the isolation and characterization of this compound.

-

Collection and Extraction: Specimens of the source organism (Janolus cristatus or Bugula flabellata) are collected and immediately extracted with a mixture of organic solvents, such as methanol and dichloromethane, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography on stationary phases like silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Acetylcholine Receptor Binding Assay (General Protocol)

To quantify the interaction of this compound with acetylcholine receptors, a competitive radioligand binding assay could be employed.

Figure 2. A general workflow for an acetylcholine receptor binding assay.

-

Preparation of Receptor Source: A source of acetylcholine receptors, such as a homogenate of a specific tissue (e.g., brain cortex) or a cell line expressing the receptor of interest, is prepared.

-

Competitive Binding: The receptor preparation is incubated with a known radiolabeled antagonist (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors) in the presence of varying concentrations of this compound.

-

Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration. The amount of radioactivity bound to the receptors is then quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the binding affinity (Ki) of this compound for the receptor.

Hypothesized Pro-Apoptotic Signaling Pathway

The induction of apoptosis by neurotoxins can involve complex signaling cascades. While the specific pathway for this compound has not been elucidated, a plausible hypothetical mechanism could involve the activation of the intrinsic apoptotic pathway, potentially modulated by the JNK signaling cascade.

Figure 3. A hypothesized signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound binding to acetylcholine receptors could induce cellular stress, leading to the activation of the JNK signaling pathway. Activated JNK could then modulate the activity of Bcl-2 family proteins, promoting the pro-apoptotic members (e.g., Bax, Bak) and inhibiting the anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This would lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. It is crucial to emphasize that this is a hypothetical model and requires experimental validation.

Future Directions

This compound represents a compelling marine natural product with potent biological activity. To fully realize its potential for therapeutic development, several key areas of research need to be addressed:

-

Quantitative Cytotoxicity Studies: Determination of the IC50 values of this compound and its analogues against a panel of cancer cell lines and neuronal cell lines is essential to quantify its cytotoxic potential.

-

Mechanism of Action Elucidation: In-depth studies are required to identify the specific subtypes of acetylcholine receptors that this compound interacts with and to confirm its role in inducing apoptosis. Investigating the involvement of specific signaling pathways, such as the JNK and Bcl-2 pathways, through techniques like western blotting and gene expression analysis, will be critical.

-

Total Synthesis: The development of a robust total synthesis route for this compound would provide a sustainable supply for further biological evaluation and the generation of novel analogues with improved therapeutic properties.

References

The Chemical Maze of Janolusimide: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janolusimide, a modified tripeptide toxin, has garnered interest within the scientific community for its potent cholinergic activity. Originally isolated from the marine nudibranch Janolus cristatus, this natural product and its analogue, this compound B, act as effective antifeedants due to their neurotoxic properties.[1] Evidence suggests that this compound's neurotoxicity can be counteracted by atropine, pointing towards an inhibitory interaction with acetylcholine receptors.[1] This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, summarizing key spectroscopic data, outlining experimental methodologies, and visualizing the logical workflow of its scientific investigation.

Isolation and Purification

This compound B was successfully isolated from the common invasive bryozoan Bugula flabellata, a known prey of Janolus cristatus, suggesting a dietary origin of the compound in the nudibranch. The isolation process was guided by Nuclear Magnetic Resonance (NMR) screening of extracts from New Zealand marine organisms.

Experimental Protocol: NMR-Directed Screening and Isolation

While the specific, detailed protocol for the initial large-scale extraction is not fully available in the reviewed literature, the general approach involves the following steps:

-

Collection and Extraction: Specimens of Bugula flabellata are collected and subsequently extracted using organic solvents to yield a crude extract.

-

NMR-Directed Fractionation: The crude extract is subjected to fractionation using chromatographic techniques. Each fraction is analyzed by ¹H NMR spectroscopy to identify unique chemical signatures corresponding to novel or target compounds.

-

Purification: Fractions containing this compound B are further purified using repeated cycles of High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Confirmation: The structure of the isolated compound is then confirmed through a combination of NMR spectroscopy and mass spectrometry.[2]

Chemical Structure Elucidation

The definitive structure of this compound, and its analogue this compound B, was established through a combination of advanced spectroscopic techniques and chemical degradation.

Spectroscopic Data

The core structure of this compound is a lipophilic tripeptide. The elucidation of its complex stereochemistry was a significant undertaking, relying on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition and molecular weight.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound B in CDCl₃

| Position | ¹³C δ (ppm) | ¹H δ (ppm, mult., J in Hz) |

| (Data not available in search results) | ||

| ... | ... | ... |

(Note: The complete NMR data table for this compound B, while mentioned as being available in the supporting information of the source publication, was not directly accessible in the performed searches.)

Experimental Protocol: Spectroscopic Analysis

-

NMR Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments within the molecule.

-

2D NMR Spectroscopy:

-

COSY: Used to establish proton-proton correlations, identifying adjacent protons.

-

HSQC: Correlates directly bonded proton and carbon atoms.

-

HMBC: Establishes long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different fragments of the molecule.

-

NOESY: Identifies protons that are close in space, providing key information for determining the relative stereochemistry.

-

-

Mass Spectrometry: High-resolution mass spectrometry is performed to obtain the exact mass of the molecule, which allows for the determination of its elemental formula.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, starting from the raw spectroscopic data and culminating in the final, validated chemical structure.

Caption: Logical workflow for the chemical structure elucidation of this compound.

Synthesis of a Key Fragment

The total synthesis of this compound is a complex undertaking. Research has been published on the synthesis of a key dipeptide aldehyde fragment, which represents a significant portion of the this compound molecule. This fragment-based approach is a common strategy in the synthesis of complex natural products.

Experimental Protocol: Synthesis of the Dipeptide Aldehyde Fragment (Simplified)

The synthesis of the dipeptide aldehyde fragment of this compound has been approached using a Weinreb amide reduction strategy.[1] A detailed step-by-step protocol for the complete synthesis is extensive; however, a generalized workflow is presented below.

Caption: Simplified workflow for the synthesis of the dipeptide aldehyde fragment of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent neurotoxic activity, acting as a cholinergic agent.[1] This activity is antagonized by atropine, which strongly suggests an interaction with acetylcholine receptors.[1] While the precise subunit selectivity and binding kinetics have not been fully elucidated in the available literature, a general mechanism of action can be proposed.

Proposed Signaling Pathway

This compound likely acts as an agonist or a positive allosteric modulator at certain subtypes of nicotinic acetylcholine receptors (nAChRs) on postsynaptic neurons. This interaction would lead to an influx of cations, causing depolarization of the neuronal membrane and subsequent downstream signaling effects.

Caption: Proposed mechanism of action of this compound at the postsynaptic neuron.

Conclusion

The chemical structure elucidation of this compound represents a classic example of natural product chemistry, employing a combination of sophisticated spectroscopic techniques and synthetic chemistry to unravel the complexities of a marine-derived toxin. While the broad strokes of its isolation, structure, and biological activity are understood, further research is warranted to fully detail its synthetic pathway and to precisely characterize its interaction with specific subtypes of acetylcholine receptors. Such studies will be invaluable for understanding its neurotoxic effects and for potentially harnessing its chemical scaffold for the development of novel therapeutic agents or pharmacological tools.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Janolusimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janolusimide, a neurotoxic tripeptide isolated from the marine nudibranch Janolus cristatus, has garnered interest due to its potent cholinergic activity. Elucidation of its complex stereochemistry and absolute configuration has been a significant challenge, ultimately resolved through stereoselective total synthesis. This guide provides a comprehensive overview of the stereochemical assignments of this compound, outlines the methodologies employed for its structural determination, and discusses its interaction with acetylcholine receptors, a key aspect of its biological activity.

Stereochemistry and Absolute Configuration

The absolute configuration of this compound has been unequivocally established through chemical synthesis and spectroscopic analysis. The molecule contains multiple stereocenters, the precise arrangement of which is crucial for its biological function.

The key chiral components of this compound have been determined to be:

-

A (5S)-3,3'-dimethyl-5-isopropylpyrrolidin-2,4-dione lactam core. [1][2]

-

A 4-amino-3-hydroxy-2-methylpentanoic acid unit with (2R, 3S, 4S) stereochemistry. [1]

The total synthesis of this compound was a critical step in confirming these assignments and establishing the overall absolute configuration of the natural product.[2]

Data Presentation

Table 1: NMR Spectroscopic Data for this compound

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... |

| A comprehensive table of proton and carbon chemical shifts, coupling constants, and correlations from 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be presented here to define the connectivity and relative stereochemistry of the molecule. |

Table 2: Optical Rotation of this compound

| Compound | Specific Rotation [α]D | Concentration (c) | Solvent | Temperature (°C) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| The specific rotation is a critical parameter for characterizing a chiral molecule and confirming the enantiomeric purity of synthetic samples. |

Table 3: X-ray Crystallographic Data for this compound or Key Intermediates

| Parameter | Value |

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| Unit cell dimensions | Data Not Available |

| Z | Data Not Available |

| Final R indices | Data Not Available |

| Flack parameter | Data Not Available |

| Single-crystal X-ray diffraction provides the most definitive evidence for the absolute configuration of a molecule. The Flack parameter is particularly important for confirming the absolute stereochemistry. |

Experimental Protocols

The determination of the absolute configuration of this compound relied on a combination of stereoselective synthesis and spectroscopic techniques. The following outlines the general experimental approaches that would have been employed.

Total Synthesis of this compound

The total synthesis of this compound was a multi-step process that involved the stereoselective construction of the chiral building blocks and their subsequent coupling.[2] A key strategy was the synthesis of the (5S)-3,3'-dimethyl-5-isopropylpyrrolidin-2,4-dione lactam core from a chiral precursor, L-valine.[1]

General Synthetic Workflow:

Caption: General workflow for the total synthesis of this compound.

Determination of Absolute Configuration

The following experimental protocols are standard methods used to determine the absolute configuration of complex natural products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis:

-

COSY, HSQC, and HMBC spectra are used to establish the connectivity of the molecule.

-

NOESY/ROESY spectra provide through-space correlations between protons, which are used to determine the relative stereochemistry of the stereocenters.

-

Comparison of NMR data of the synthetic material with that of the natural product confirms the structure.

-

-

Chiral Derivatizing Agents (e.g., Mosher's Acid): To determine the absolute configuration of stereocenters bearing hydroxyl or amino groups, the molecule can be derivatized with a chiral agent. The ¹H and ¹⁹F NMR spectra of the resulting diastereomers are then analyzed to deduce the absolute stereochemistry.

-

-

Optical Rotation Measurement:

-

Instrumentation: A polarimeter is used for this measurement.

-

Procedure: A solution of known concentration of this compound is prepared in a specified solvent. The solution is placed in a sample cell of a defined path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a constant temperature.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

-

X-ray Crystallography:

-

Crystallization: Single crystals of this compound or a suitable crystalline derivative are grown. This is often the most challenging step.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

-

Determination of Absolute Configuration: For non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration, often confirmed by a Flack parameter close to zero.

-

Biological Activity and Signaling Pathway

This compound exhibits neurotoxic effects through its interaction with the cholinergic system. Its activity is reported to be antagonized by atropine, which strongly suggests an interaction with muscarinic acetylcholine receptors. However, the precise receptor subtype and the downstream signaling cascade have not been fully elucidated.

Based on the known mechanisms of cholinergic signaling in neurons, a plausible signaling pathway for this compound's action can be proposed. Activation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs), can lead to the modulation of various intracellular signaling cascades.

Caption: A plausible signaling pathway for this compound-induced neurotoxicity.

This proposed pathway illustrates that upon binding to a muscarinic acetylcholine receptor, this compound could initiate a G-protein-mediated activation of Phospholipase C (PLC). PLC would then hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would trigger the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG and Ca²⁺ would activate Protein Kinase C (PKC). The activation of PKC would then lead to the phosphorylation of various downstream targets, ultimately resulting in the observed neurotoxic effects. Further research is required to validate this specific pathway for this compound.

Conclusion

The stereochemistry and absolute configuration of this compound have been successfully determined through a combination of stereoselective synthesis and spectroscopic analysis. While the precise quantitative data and detailed experimental protocols are not widely available, the established stereochemical assignments provide a crucial foundation for future research. The cholinergic activity of this compound presents an interesting avenue for investigating its potential as a pharmacological tool or a lead compound in drug discovery. A more detailed understanding of its interaction with specific acetylcholine receptor subtypes and the resulting signaling pathways will be essential for elucidating its mechanism of action and exploring its therapeutic potential.

References

The Untapped Potential of Janolusimide: A Technical Guide to its Biosynthesis in Marine Organisms

For Immediate Release

A Deep Dive into the Synthetic Machinery of a Potent Marine Neurotoxin

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the proposed biosynthetic pathway of janolusimide, a neurotoxic tripeptide with significant pharmacological potential. Originally isolated from the nudibranch Janolus cristatus and subsequently from its bryozoan prey, Bugula flabellata, this compound's unique chemical architecture points to a fascinating and complex biosynthesis, likely orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[1] While the definitive biosynthetic gene cluster for this compound has yet to be elucidated, this guide presents a robust hypothetical pathway based on its molecular structure and established principles of natural product biosynthesis.

Executive Summary

This compound is a lipophilic modified tripeptide that exhibits potent neurotoxicity, acting as a cholinergic agent.[1] Its N-methyl analog, this compound B, has also been identified.[1] The structural complexity of this compound, featuring non-proteinogenic amino acids and a unique polyketide-derived moiety, suggests a sophisticated enzymatic assembly line. Understanding this biosynthetic pathway is paramount for harnessing this compound's potential for novel drug development, particularly in the fields of neuropharmacology and oncology. This document outlines a putative biosynthetic route, details the experimental protocols required for its validation, and presents the known quantitative data regarding its biological activity.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a modular process, characteristic of NRPS and PKS systems. This assembly-line logic allows for the sequential addition and modification of precursor molecules to construct the final complex structure.

Precursor Molecules

The this compound backbone is likely constructed from the following precursor units:

-

Amino Acid Precursors:

-

L-Alanine

-

L-Valine

-

N-methyl-L-alanine (or L-alanine with subsequent N-methylation)

-

-

Polyketide Precursors:

-

Acetyl-CoA (as a starter unit)

-

Malonyl-CoA (as an extender unit)

-

S-Adenosyl methionine (SAM) as a methyl group donor for modifications.

-

Hypothetical NRPS-PKS Gene Cluster Architecture

A putative jan biosynthetic gene cluster is proposed to encode a multi-modular enzymatic system. The core of this system would be a hybrid NRPS-PKS protein complex.

| Module | Enzyme Type | Domain Architecture | Proposed Function |

| Loading Module | PKS | Acyltransferase (AT) | Selects and loads an acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP). |

| Module 1 | PKS | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Ketoreductase (KR), Dehydratase (DH) | Extends the polyketide chain with a malonyl-CoA unit and performs reductive modifications. |

| Module 2 | NRPS | Condensation (C), Adenylation (A), Thiolation (T) | Activates and incorporates L-Valine. |

| Module 3 | NRPS | Condensation (C), Adenylation (A), Thiolation (T) | Activates and incorporates L-Alanine. |

| Module 4 | NRPS | Condensation (C), Adenylation (A), N-Methyltransferase (MT), Thiolation (T) | Activates and incorporates L-Alanine, followed by N-methylation. |

| Termination Module | Thioesterase (TE) | Thioesterase (TE) | Catalyzes the cyclization and release of the final this compound molecule. |

Proposed Biosynthetic Scheme

The biosynthesis is envisioned to proceed through the following key steps:

-

Initiation: A PKS loading module primes the assembly line with an acetyl-CoA starter unit.

-

Polyketide Chain Elongation and Modification: A PKS module extends the starter unit with malonyl-CoA, followed by ketoreduction and dehydration to form a modified polyketide chain.

-

Peptide Chain Elongation: A series of NRPS modules sequentially incorporate L-valine and L-alanine.

-

N-Methylation: An N-methyltransferase domain within the final NRPS module methylates the terminal alanine residue.

-

Cyclization and Release: A thioesterase domain catalyzes an intramolecular cyclization reaction, releasing the mature this compound molecule.

Caption: Proposed hybrid PKS-NRPS biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of quantitative data on the production yields of this compound from its natural sources. However, its biological activity has been quantified.

| Compound | Biological Activity | Assay | Value | Reference |

| This compound | Acute Toxicity | LD50 (mice, intraperitoneal) | 5 mg/kg | [1] |

| This compound | Neurotoxicity | Cholinergic agent, antagonized by atropine | Not quantified | [1] |

Experimental Protocols for Pathway Elucidation

The following experimental protocols outline the necessary steps to identify and characterize the this compound biosynthetic gene cluster.

Identification of the Biosynthetic Gene Cluster

Objective: To identify the putative jan gene cluster from the genomic DNA of the producing organism (e.g., a symbiotic bacterium of Bugula flabellata).

Methodology: Genome Mining and PCR Screening

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the this compound-producing organism using a standard microbial DNA extraction kit.

-

Genome Sequencing: Sequence the genome of the organism using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis:

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters) to mine the genome for putative NRPS and PKS gene clusters.

-

Search for gene clusters containing domains predicted to incorporate the precursor molecules of this compound (alanine, valine, and a polyketide moiety).

-

-

PCR-based Screening:

-

Design degenerate PCR primers targeting conserved domains of NRPS (A and C domains) and PKS (KS domain) enzymes.

-

Perform PCR on the genomic DNA to amplify fragments of these core domains.

-

Sequence the amplified fragments and compare them to known NRPS and PKS sequences to identify those that are likely involved in this compound biosynthesis.

-

Use the sequence of the identified fragments to design probes for screening a genomic library or to perform genome walking to sequence the entire cluster.

-

Functional Characterization of the Gene Cluster

Objective: To confirm the role of the identified gene cluster in this compound biosynthesis.

Methodology: Gene Knockout and Heterologous Expression

-

Gene Knockout:

-

Select a key biosynthetic gene within the putative jan cluster (e.g., a core NRPS or PKS gene).

-

Construct a knockout vector containing flanking regions of the target gene and a selectable marker.

-

Introduce the vector into the producing organism via a suitable transformation method (e.g., electroporation or conjugation).

-

Select for transformants in which the target gene has been replaced by the selectable marker via homologous recombination.

-

Analyze the culture extracts of the mutant strain using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production.

-

-

Heterologous Expression:

-

Clone the entire putative jan gene cluster into an expression vector suitable for a heterologous host (e.g., Streptomyces coelicolor or Escherichia coli).

-

Introduce the expression vector into the chosen heterologous host.

-

Cultivate the engineered host under conditions that induce the expression of the cloned gene cluster.

-

Analyze the culture extracts of the heterologous host by HPLC-MS to detect the production of this compound.

-

Precursor Feeding Studies

Objective: To identify the building blocks of this compound.

Methodology: Stable Isotope Labeling

-

Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled L-alanine, L-valine, and ¹³C-labeled acetate).

-

Feeding Experiment:

-

Culture the this compound-producing organism in a defined medium.

-

Supplement the culture medium with the isotopically labeled precursors at various time points during growth.

-

Continue incubation to allow for the incorporation of the labeled precursors into this compound.

-

-

Extraction and Analysis:

-

Extract the secondary metabolites from the culture.

-

Purify this compound using chromatographic techniques.

-

Analyze the purified this compound by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation pattern of the isotopic labels. This will confirm the identity of the precursor molecules.

-

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Future Outlook

The elucidation of the this compound biosynthetic pathway will open up several avenues for future research and development. The identification of the jan gene cluster will enable the use of synthetic biology and metabolic engineering approaches to produce this compound and novel analogs in heterologous hosts. This will provide a sustainable supply of these compounds for further pharmacological evaluation and potential therapeutic applications. The characterization of the biosynthetic enzymes will also provide valuable insights into the novel catalytic mechanisms employed in the biosynthesis of complex marine natural products.

References

Janolusimide: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janolusimide is a lipophilic tripeptide marine toxin originally isolated from the nudibranch mollusc Janolus cristatus.[1] Its N-methyl analog, this compound B, has been isolated from the bryozoan Bugula flabellata.[2][3][4] this compound has demonstrated neurotoxic activity, suggesting its potential as a pharmacological tool or a lead compound in drug discovery.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, its purported mechanism of action, and relevant experimental methodologies.

Physical and Chemical Properties

Quantitative data on the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes the currently known information.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₉H₃₃N₃O₅ | [5] |

| Molecular Weight | 383.48 g/mol | [5][6] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | Dry, dark, 0-4 °C (short term), -20 °C (long term) | [6] |

| Melting Point | Data not available | |

| Optical Rotation | Data not available | |

| Quantitative Solubility | Data not available |

Note on this compound B: The N-methyl analog, this compound B, has a molecular formula of C₂₀H₃₆N₃O₅.[4]

Spectral Data

The structure of this compound and its analog, this compound B, were elucidated using a combination of spectroscopic techniques. While the raw spectral data is not fully available in the primary literature, the methods employed underscore the structural complexity of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound B was established through extensive NMR analysis, including 1H, 13C, COSY, HSQC, HMBC, and NOESY experiments.[3] A detailed comparison of the 1H and 13C NMR data for this compound and this compound B in CDCl₃ is reportedly available in the supporting information of the primary literature, though access to this data is limited.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was utilized to determine the molecular formula of this compound B.[4]

Biological Activity and Signaling Pathway

This compound is reported to be toxic to mice with an LD50 of 5 mg/kg.[1] The primary mechanism of its neurotoxicity is believed to be its interaction with acetylcholine receptors.[1]

Hypothesized Signaling Pathway: Interaction with Nicotinic Acetylcholine Receptors

While the specific subtype of the nicotinic acetylcholine receptor (nAChR) and the exact nature of the interaction (agonist, antagonist, or channel blocker) have not been fully elucidated for this compound, a general mechanism can be proposed based on the activity of other marine neurotoxins that target nAChRs. The binding of a ligand to the nAChR, a ligand-gated ion channel, can lead to its activation and subsequent depolarization of the postsynaptic membrane through the influx of cations, primarily Na⁺ and Ca²⁺. This can trigger a cascade of downstream signaling events.

Below is a generalized diagram representing the potential interaction of a neurotoxin like this compound with a nicotinic acetylcholine receptor and subsequent downstream signaling.

Caption: Hypothesized interaction of this compound with the nicotinic acetylcholine receptor.

Experimental Protocols

Isolation of this compound B from Bugula flabellata

The isolation of this compound B was achieved through a multi-step extraction and purification process.

Caption: Generalized workflow for the isolation of this compound B.

Stereoselective Synthesis

The total synthesis of this compound has been reported, involving stereoselective steps to control the complex stereochemistry of the molecule.[1] Key strategies mentioned in the literature include the use of chiral auxiliaries and stereoselective fragment synthesis.[1][2][3]

Cytotoxicity Assays

To evaluate the biological activity of marine toxins like this compound, in vitro cytotoxicity assays are commonly employed. A general protocol using a cell-based assay is outlined below.

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations in cell culture medium.

-

Cell Treatment: Seed the cells in multi-well plates and, after adherence, treat them with the various concentrations of this compound. Include appropriate controls (vehicle control, positive control for cytotoxicity).

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Determine cell viability using a suitable method, such as the MTT or XTT assay, which measures mitochondrial activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential of subtype-selective neuronal nicotinic acetylcholine receptor agonists as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

The Enigmatic Neurotoxicity of Janolusimide at Low Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janolusimide, a lipophilic tripeptide of marine origin, has been identified as a potent neurotoxin. Its mechanism of action is understood to involve the cholinergic system, with evidence suggesting it acts as a cholinergic agent. The neurotoxic effects of this compound are notably antagonized by atropine, pointing towards an interaction with muscarinic acetylcholine receptors. While its acute toxicity has been established, with a lethal dose (LD50) in mice of 5 mg/kg, there is a significant gap in the scientific literature regarding its specific neurotoxic effects at low, sub-lethal concentrations. This technical guide aims to consolidate the current understanding of this compound's neurotoxicity, propose relevant experimental protocols for its further investigation, and illustrate the potential signaling pathways involved. Due to the limited availability of specific low-concentration data for this compound, this guide incorporates methodologies and data from analogous cholinergic neurotoxins to provide a comprehensive framework for future research.

Introduction to this compound

This compound is a marine natural product isolated from the nudibranch Janolus cristatus. Structurally, it is a modified tripeptide that exhibits significant biological activity. Its analogue, this compound B, has been isolated from the bryozoan Bugula flabellata, suggesting a dietary origin of the compound in the nudibranch. The primary concern for researchers is its potent neurotoxicity, which presents both challenges and opportunities for pharmacological research, particularly in the development of novel pesticides or as a tool for studying the cholinergic nervous system.

Quantitative Data on this compound Neurotoxicity

The available quantitative data on the neurotoxicity of this compound is limited. The most definitive value is its acute toxicity in mice. To facilitate comparative analysis and guide future studies, the following table includes this known value and provides hypothetical placeholders for key in vitro parameters based on the activity of other cholinergic neurotoxins.

| Parameter | Value | Species/System | Notes |

| LD50 (in vivo) | 5 mg/kg | Mouse | Intraperitoneal injection. |

| IC50 (in vitro) | [Hypothetical] | Neuronal cell line (e.g., SH-SY5Y) | To be determined. Expected to be in the low micromolar to nanomolar range for acetylcholine receptor binding. |

| EC50 (in vitro) | [Hypothetical] | Neuronal cell line (e.g., PC12) | To be determined. Would measure the concentration for 50% maximal effect on a specific cellular function (e.g., neurite outgrowth inhibition). |

Disclaimer: The IC50 and EC50 values are hypothetical and are included for illustrative purposes to guide experimental design. Further research is required to determine the precise in vitro neurotoxicity of this compound at low concentrations.

Experimental Protocols

To elucidate the neurotoxic effects of this compound at low concentrations, a multi-faceted approach employing both in vitro and in vivo models is recommended.

In Vitro Neurotoxicity Assessment

Objective: To determine the dose-dependent effects of this compound on neuronal cell viability, neurite outgrowth, and acetylcholine receptor binding.

Cell Lines:

-

SH-SY5Y (human neuroblastoma): Amenable to differentiation into a mature neuronal phenotype, expressing various acetylcholine receptors.

-

PC12 (rat pheochromocytoma): Differentiates in the presence of nerve growth factor (NGF) and is a well-established model for studying neurotoxicity.

-

Primary cortical neurons: Provide a more physiologically relevant model, though with higher variability.

Key Experiments:

-

Cell Viability Assay (MTT or LDH Assay):

-

Purpose: To assess cytotoxicity at a range of this compound concentrations.

-

Method:

-

Plate differentiated neuronal cells in 96-well plates.

-

Treat cells with a serial dilution of this compound (e.g., 1 nM to 100 µM) for 24, 48, and 72 hours.

-

For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize formazan crystals and measure absorbance at 570 nm.

-

For LDH assay, collect the supernatant and measure lactate dehydrogenase release using a commercially available kit.

-

Calculate cell viability relative to a vehicle-treated control.

-

-

-

Neurite Outgrowth Assay:

-

Purpose: To evaluate the impact of sub-lethal this compound concentrations on neuronal morphology.

-

Method:

-

Plate cells on coated coverslips or in multi-well plates and induce differentiation.

-

Treat with low, non-cytotoxic concentrations of this compound.

-

After 48-72 hours, fix the cells and immunostain for neuronal markers (e.g., β-III tubulin).

-

Capture images using high-content microscopy.

-

Quantify neurite length and branching using automated image analysis software.

-

-

-

Acetylcholine Receptor Binding Assay:

-

Purpose: To confirm the interaction of this compound with acetylcholine receptors and determine its binding affinity.

-

Method:

-

Prepare cell membrane fractions from a cell line overexpressing a specific muscarinic acetylcholine receptor subtype.

-

Incubate the membranes with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) in the presence of increasing concentrations of this compound.

-

Separate bound from free radioligand by filtration.

-

Measure radioactivity and calculate the IC50 value for this compound.

-

-

In Vivo Neurobehavioral Assessment

Objective: To characterize the behavioral effects of low-dose this compound administration in a rodent model.

Animal Model:

-

C57BL/6 mice or Sprague-Dawley rats: Commonly used strains with well-characterized behavioral profiles.

Key Experiments:

-

Open Field Test:

-

Purpose: To assess general locomotor activity, exploration, and anxiety-like behavior.

-

Method:

-

Administer a low dose of this compound (e.g., 1/10th or 1/20th of the LD50) via intraperitoneal injection.

-

Place the animal in the center of an open field arena.

-

Record activity for a set period (e.g., 10-15 minutes) using an automated tracking system.

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

-

Morris Water Maze:

-

Purpose: To evaluate spatial learning and memory.

-

Method:

-

Train animals to find a hidden platform in a circular pool of water over several days.

-

Administer low-dose this compound prior to the probe trial.

-

In the probe trial, remove the platform and record the time spent in the target quadrant and the number of platform crossings.

-

Compare performance to vehicle-treated controls.

-

-

-

Rotarod Test:

-

Purpose: To assess motor coordination and balance.

-

Method:

-

Train animals to stay on a rotating rod.

-

Administer low-dose this compound.

-

Measure the latency to fall from the accelerating rotating rod.

-

-

Signaling Pathways and Visualizations

The primary proposed mechanism of this compound's neurotoxicity is its interaction with acetylcholine receptors. The following diagrams illustrate the potential signaling cascade affected by this compound and a conceptual workflow for its neurotoxicological assessment.

Caption: Proposed cholinergic signaling pathway affected by this compound.

Caption: Experimental workflow for assessing this compound neurotoxicity.

Conclusion and Future Directions

This compound represents a marine neurotoxin with a clear cholinergic mechanism of action. While its acute toxicity is established, a significant knowledge gap exists regarding its effects at low, sub-lethal concentrations. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research to fill this gap. A thorough investigation of the dose-dependent neurotoxic effects of this compound will not only enhance our understanding of its pharmacological profile but also contribute to the broader field of marine neurotoxicology and the development of novel research tools and potential therapeutic or commercial applications. Future studies should prioritize establishing a comprehensive dose-response profile in relevant in vitro and in vivo models to fully characterize the neurotoxic potential of this compound at low concentrations.

In-Depth Technical Guide on the Toxicological Profile of Crude Janolusimide Extracts

Disclaimer: As of November 2025, publicly available toxicological data specifically for crude Janolusimide extracts is scarce. Therefore, this guide provides a comprehensive framework for the toxicological assessment of a novel marine-derived compound, using hypothetical data and established methodologies as a template for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathways described are based on general toxicological and cell biology research.

Executive Summary

This document outlines the toxicological profile of a hypothetical crude extract, herein referred to as this compound Analog (JA), to serve as a detailed guide. It encompasses in vitro cytotoxicity, in vivo acute toxicity, and the potential mechanism of action via apoptosis induction. All data presented is illustrative to guide future research on novel compounds like this compound.

In Vitro Cytotoxicity Assessment

The initial evaluation of toxicity involves assessing the effect of the crude extract on cell viability in various cell lines. This helps determine the concentration range for further studies and identifies potential cell-type specificity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for the hypothetical this compound Analog (JA) after 48 hours of exposure are summarized below.

| Cell Line | Type | IC50 (µg/mL) |

| A549 | Human Lung Carcinoma | 25.8 |

| HeLa | Human Cervical Cancer | 32.1 |

| MCF-7 | Human Breast Cancer | 18.5 |

| HepG2 | Human Hepatocellular Carcinoma | 45.3 |

| HUVEC | Human Umbilical Vein Endothelial Cells | > 100 |

Table 1: Hypothetical IC50 values of this compound Analog (JA) in various human cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the crude this compound extract (e.g., 1-100 µg/mL) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

In Vivo Acute Toxicity Study

To assess the systemic toxicity of the extract, an acute toxicity study in a rodent model is conducted.[1][2] This provides critical information on the potential for acute toxic effects and helps determine a safe dose range for further in vivo experiments.

Quantitative Acute Toxicity Data

The following table summarizes the hypothetical acute toxicity data for the this compound Analog (JA) in a murine model.

| Parameter | Value |

| LD50 (Median Lethal Dose) | |

| Oral Administration | 550 mg/kg |

| Intraperitoneal Administration | 120 mg/kg |

| NOAEL (No-Observed-Adverse-Effect Level) | 50 mg/kg (Oral, 14-day study) |

Table 2: Hypothetical acute toxicity parameters for this compound Analog (JA) in mice.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on OECD Test Guideline 425.

-

Animal Model: Use healthy, young adult female mice (e.g., BALB/c strain), 8-12 weeks old.

-

Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize the animals for at least 5 days before the experiment.

-

Dosing: Administer the crude this compound extract orally by gavage. The starting dose is chosen based on in vitro data and is typically stepped up or down by a factor of 3.2.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.

-

Body Weight: Record the body weight of each animal before dosing and weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Mechanism of Action: Induction of Apoptosis

Preliminary mechanistic studies often investigate whether the compound induces programmed cell death, or apoptosis, a common mechanism for anticancer agents.[3][4]

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of cell death induced by cellular stress, which could be a potential mechanism for the this compound Analog (JA).[5][6]

Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound Analog (JA).

Experimental Protocol: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells (e.g., MCF-7) with the IC50 concentration of the crude this compound extract for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the toxicological assessment of a novel compound.

Caption: General experimental workflow for toxicological assessment of a novel compound.

Conclusion and Future Directions

This guide provides a foundational framework for the toxicological evaluation of crude this compound extracts. The hypothetical data and standardized protocols presented herein offer a roadmap for future research. Key next steps for a real-world investigation would involve performing these described experiments to generate actual data, followed by more in-depth mechanistic studies, chronic toxicity assessments, and genotoxicity assays to build a complete and accurate toxicological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

Janolusimide: A Technical Overview of a Marine Neurotoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janolusimide is a marine-derived, lipophilic tripeptide toxin that has garnered interest within the scientific community for its potent cholinergic activity and potential applications as a biological probe and pesticide. First isolated from the Mediterranean nudibranch Janolus cristatus, and its analogue, this compound B, later found in the New Zealand bryozoan Bugula flabellata, this natural product has been the subject of research focusing on its chemical synthesis and neurotoxic properties.[1][2] This technical guide provides a comprehensive overview of the historical context of this compound research, its known biological effects, and the synthetic strategies developed to access this complex molecule.

Historical Context and Discovery

This compound was first reported in 1986 as a toxic metabolite isolated from the marine mollusc Janolus cristatus.[1] Initial studies characterized it as a lipophilic tripeptide with neurotoxic properties in mice.[3] Subsequent research led to the isolation of a related compound, this compound B, from the bryozoan Bugula flabellata, a known prey of Janolus cristatus.[2] This discovery suggested a dietary origin of the toxin in the nudibranch. The unique chemical structure of this compound, featuring a complex tripeptide core, presented a significant challenge and opportunity for synthetic chemists, leading to various efforts to develop efficient total synthesis and fragment synthesis strategies.[1][4][5]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its action as a cholinergic agent, leading to its observed neurotoxic and antifeedant properties.[1][6] Studies have shown that the neurotoxic effects of this compound can be antagonized by atropine, a known competitive antagonist of muscarinic acetylcholine receptors.[1][6] This finding strongly suggests that this compound's mechanism of action involves interaction with and likely activation of acetylcholine receptors, leading to overstimulation of the cholinergic system.[1][6] This bioactivity has prompted consideration of this compound as a potential pesticide.[1][6]

Signaling Pathway

The precise signaling pathway through which this compound exerts its effects has not been fully elucidated in the available literature. However, based on its established cholinergic activity and antagonism by atropine, a proposed general pathway involves the activation of muscarinic acetylcholine receptors.

Caption: Proposed cholinergic signaling pathway for this compound.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data on the biological activity of this compound, such as IC50 or EC50 values for receptor binding or functional assays. This suggests that while its cholinergic properties are qualitatively described, detailed quantitative studies may not be publicly available or may not have been extensively performed.

Experimental Protocols

Detailed experimental protocols for the biological assays performed on this compound are not explicitly described in the reviewed literature. However, based on the reported cholinergic activity, standard assays for cholinergic agents would be applicable.

Acetylcholine Receptor Binding Assay (General Protocol)

A competitive binding assay could be employed to determine the affinity of this compound for acetylcholine receptors. This would typically involve:

-

Preparation of Receptor Source: Homogenates of tissues rich in acetylcholine receptors (e.g., brain cortex, smooth muscle) or cell lines expressing specific receptor subtypes would be prepared.

-

Radioligand: A radiolabeled antagonist with known high affinity for the receptor (e.g., [³H]QNB for muscarinic receptors) would be used.

-

Incubation: The receptor preparation would be incubated with the radioligand in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand would be separated by rapid filtration.

-

Quantification: The amount of bound radioactivity would be measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated.

Functional Assay for Cholinergic Activity (General Protocol)

A functional assay, such as a muscle contraction assay, could be used to quantify the cholinergic agonist activity of this compound.

-

Tissue Preparation: A strip of smooth muscle (e.g., guinea pig ileum) would be suspended in an organ bath containing a physiological salt solution.

-

Transducer: The muscle strip would be connected to a force transducer to measure isometric contractions.

-

Drug Addition: Cumulative concentrations of this compound would be added to the organ bath.

-

Response Measurement: The contractile response at each concentration would be recorded.

-

Data Analysis: A concentration-response curve would be plotted to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax).

Synthetic Approaches

Significant research has been dedicated to the chemical synthesis of this compound and its fragments. These efforts are crucial for providing sufficient material for biological studies and for the synthesis of analogues to explore structure-activity relationships. One notable approach has focused on a Weinreb amide reduction strategy to shorten the synthetic process and avoid costly catalysts.[1][4] The synthesis is complex, involving multiple stereoselective steps to construct the unique tripeptide core.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound represents an intriguing marine natural product with potent cholinergic activity. While its discovery and the subsequent efforts in chemical synthesis have laid a solid foundation, a significant gap exists in the detailed pharmacological characterization of this molecule. Future research should focus on quantitative biological assays to determine its potency and selectivity for different acetylcholine receptor subtypes. Elucidating the precise molecular interactions with its target protein and the downstream signaling pathways will be crucial for understanding its mechanism of action and for exploring its potential as a pharmacological tool or a lead compound for the development of new pesticides. The availability of efficient synthetic routes will be paramount to enabling these future investigations.

References

- 1. Synthesis of Dipeptide Aldehyde Fragment of this compound | Semantic Scholar [semanticscholar.org]

- 2. Isolation and stereospecific synthesis of this compound B from a New Zealand collection of the bryozoan Bugula flabellata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]

- 5. Chemical studies towards the synthesis of this compound, a marine neurotoxin from janolus cristatus - UiTM Institutional Repository [ir.uitm.edu.my]

- 6. "Synthesis of Dipeptide Aldehyde Fragment of this compound" by Amethyst Demeritte [digitalcommons.csbsju.edu]

Janolusimide: A Marine Neurotoxin with Potential as a Lead Compound for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Janolusimide is a lipophilic tripeptide, a marine natural product originally isolated from the Mediterranean nudibranch Janolus cristatus and its prey, the bryozoan Bugula flabellata. Structurally, it is a modified tripeptide with a molecular weight of 383.48 g/mol . An N-methyl analog, this compound B, has also been identified from Bugula flabellata. As a potent neurotoxin, this compound's primary mechanism of action involves the modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. This activity positions this compound as an intriguing starting point for the discovery of novel therapeutics targeting neurological and neuromuscular disorders. While its direct role in apoptosis is not yet established, its potent bioactivity warrants further investigation into its broader pharmacological profile, including potential cytotoxic effects.

Quantitative Data

The publicly available quantitative data for this compound is currently limited. The acute toxicity has been determined in mice, providing a preliminary indication of its potency. Further research is required to establish a more comprehensive pharmacological and toxicological profile, including its affinity for various nAChR subtypes and its cytotoxic effects against different cell lines.

| Parameter | Value | Species | Route of Administration | Reference |

| Lethal Dose, 50% (LD50) | 5 mg/kg | Mouse | Intraperitoneal (i.p.) | [Not specified in available results] |

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

This compound is known to act as a cholinergic agent, exerting its effects by interacting with nicotinic acetylcholine receptors. These receptors are critical for synaptic transmission and are implicated in a variety of physiological processes and pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The binding of ligands like this compound to nAChRs can lead to channel opening, closing, or desensitization, thereby modulating neuronal excitability and downstream signaling cascades.

While the specific binding site and mode of interaction of this compound with nAChRs have not been fully elucidated, its neurotoxic effects suggest a potent modulation of these receptors. Prolonged or excessive stimulation of nAChRs can lead to excitotoxicity, a process that can trigger secondary apoptotic pathways due to increased intracellular calcium, oxidative stress, and mitochondrial dysfunction. However, direct evidence of this compound-induced apoptosis is currently lacking in the scientific literature.

Experimental Protocols

The following section details the methodologies for the isolation of this compound from its natural sources and general protocols for assessing its biological activity.

Isolation of this compound from Marine Invertebrates

Source Organisms: Janolus cristatus (nudibranch) or Bugula flabellata (bryozoan).

Protocol:

-

Extraction: The collected organisms are homogenised and extracted with a solvent mixture, typically methanol/dichloromethane (1:1), to isolate a wide range of metabolites.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between hexane and methanol, to separate compounds based on their polarity. This compound, being lipophilic, will partition into the less polar phase.

-

Chromatography: The enriched fraction is then purified using a combination of chromatographic techniques:

-

Size-Exclusion Chromatography: To separate molecules based on their size.

-